4,6-Dimethyldibenzothiophene
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Overview
Description
4,6-Dimethyldibenzothiophene is an organosulfur compound with the chemical formula (C₆H₃CH₃)₂S. It is one of several dimethyl derivatives of benzothiophene. This compound is of particular interest as an organosulfur contaminant in petroleum that is resistant to desulfurization processes. The presence of two methyl groups at the 4 and 6 positions shields the sulfur center, making it difficult to remove sulfur through conventional methods .
Mechanism of Action
Target of Action
4,6-Dimethyldibenzothiophene (4,6-DMDBT) is an organosulfur compound . It is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . The primary targets of 4,6-DMDBT are the sulfur centers in the compound, which are shielded by the two methyl groups .
Mode of Action
The compound interacts with its targets primarily through desulfurization processes . The two methyl groups shield the sulfur center from desulfurization . The compound can be oxidized to the sulfoxide with hydrogen peroxide .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-DMDBT is the desulfurization process . The compound’s resistance to desulfurization makes it a significant challenge in the petroleum industry .
Pharmacokinetics
Its physical properties, such as its density (118 g/cm^3) and melting point (153–157 °C), may influence its behavior in an industrial setting .
Result of Action
The resistance of 4,6-DMDBT to desulfurization results in its persistence in petroleum products . This resistance is due to the shielding of the sulfur center by the two methyl groups .
Biochemical Analysis
Biochemical Properties
The desulfurization of 4,6-Dimethyldibenzothiophene and its mixture by lyophilized cells of Pseudomonas delafieldii R-8 was studied in the presence of dodecane . The desulfurization rate for this compound was found to be about 40% in comparison with that for dibenzothiophene .
Molecular Mechanism
It is known that both methyl groups shield the sulfur center from desulfurization
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce this compound . Another method involves the use of diphenyl sulfide derivatives .
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound is typically isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Hydrodesulfurization: This process involves the removal of sulfur from the compound using hydrogen gas in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum supported on alumina.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Hydrodesulfurization: Catalysts such as cobalt-molybdenum or nickel-molybdenum supported on alumina are used in the presence of hydrogen gas at elevated temperatures and pressures.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Hydrodesulfurization: The major products are sulfur-free hydrocarbons and hydrogen sulfide.
Scientific Research Applications
4,6-Dimethyldibenzothiophene has several scientific research applications, including:
Petroleum Desulfurization Studies: The compound is used as a model sulfur compound to study desulfurization processes and develop more efficient methods for removing sulfur from fuels.
Catalysis Research: It is used to investigate the effectiveness of various catalysts in hydrodesulfurization reactions.
Environmental Studies: The compound is studied to understand its impact as a pollutant and develop methods for its removal from the environment.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A parent compound without methyl groups, which is more easily desulfurized compared to 4,6-dimethyldibenzothiophene.
4-Methyldibenzothiophene: A similar compound with a single methyl group, which also exhibits resistance to desulfurization but to a lesser extent than this compound.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 4 and 6 positions, which provide steric hindrance and make the sulfur center less accessible for desulfurization. This makes it a particularly challenging compound to remove from petroleum, highlighting the need for advanced desulfurization techniques .
Properties
CAS No. |
1207-12-1 |
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Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,8-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI Key |
KMPJENUWHPZRGZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |
31317-42-7 1207-12-1 |
|
Pictograms |
Irritant |
Synonyms |
4,6-dimethyldibenzothiophene 4,6-DMDBT |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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